Endothelin 1, Ala(3,11)- is a linear analog of the endogenous peptide endothelin 1, characterized by the substitution of alanine for cysteine residues at positions 3 and 11. This modification results in the elimination of disulfide bridges, which are critical for the structural integrity and biological activity of the native peptide. Endothelin 1 plays a significant role in vasoconstriction and is involved in various physiological and pathological processes, including cardiovascular regulation and inflammation.
Endothelin 1 is primarily produced by vascular endothelial cells, although it is also synthesized in other tissues such as the lungs, kidneys, and certain neuronal cells. The synthesis of endothelin 1 involves the cleavage of a larger precursor known as "Big endothelin" by endothelin-converting enzymes (ECE-1 and ECE-2) .
Endothelin 1, Ala(3,11)- belongs to a class of peptides known as endothelins. These peptides are characterized by their potent vasoconstrictive properties and are classified into three isoforms: endothelin 1, endothelin 2, and endothelin 3. The Ala(3,11)- variant specifically targets the endothelin B receptor with higher affinity compared to the native form .
The synthesis of Ala(3,11)-endothelin 1 is typically achieved through solid-phase peptide synthesis techniques. A modified double-coupling procedure using Fmoc (9-fluorenylmethoxycarbonyl) amino acids allows for efficient coupling under automated conditions. The yield for this synthesis method has been reported to be approximately 17% .
The synthesis process involves:
The molecular structure of Ala(3,11)-endothelin 1 lacks the disulfide bonds present in native endothelin 1, resulting in a linear configuration. This structural alteration affects its biological activity and receptor binding capabilities.
The structure can be represented as follows:
Endothelin 1, Ala(3,11)- can undergo various chemical reactions typical for peptides:
The stability of Ala(3,11)-endothelin 1 under physiological conditions is crucial for its function. Studies indicate that its stability may differ from that of native endothelin due to the absence of disulfide linkages .
Endothelin 1 exerts its effects primarily through binding to two types of receptors: endothelin A and endothelin B receptors. The mechanism involves:
Research indicates that Ala(3,11)-endothelin 1 can elicit endothelium-dependent vasorelaxation in porcine pulmonary arteries through its interaction with endothelin B receptors .
Studies have shown that modifications like those seen in Ala(3,11)-endothelin can influence both pharmacokinetics and pharmacodynamics compared to native peptides .
Endothelin 1, Ala(3,11)- has several scientific applications:
The endothelin family comprises three endogenous isoforms with distinct receptor affinity profiles and tissue distributions:
Synthetic analogues exhibit refined pharmacological properties:
Table 3: Comparative Receptor Affinity and Physiological Roles of Endothelin Isoforms and Analogues
Ligand | ETA Affinity | ETB Affinity | Primary Physiological Roles | Pathophysiological Associations |
---|---|---|---|---|
ET-1 | High (Kd = 0.1-0.4 nM) | High (Kd = 0.1-0.4 nM) | Vasoconstriction, cell proliferation | Hypertension, cancer progression, fibrosis |
ET-2 | High | High | Renal regulation, intestinal motility | Limited data |
ET-3 | Low (≥100-fold vs ETB) | High | Neural development, vasodilation | Tumor suppression in epithelial cancers |
[Ala3,11]-ET-1 | Very low (Ki = 1,280 nM) | High (Ki = 0.94 nM) | ETB-specific research tool | Potential anti-atherosclerotic effects |
IRL1620 | Undetectable | Very high (Ki = 0.16 nM) | Therapeutic angiogenesis, neuroprotection | Tumor blood flow enhancement |
The structural basis for isoform selectivity resides in receptor subpockets:
CAS No.: 654654-76-9
CAS No.: 11104-40-8
CAS No.:
CAS No.: 1239908-48-5
CAS No.: 4696-35-9